molecular formula C15H21N3O2S2 B2919817 1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine CAS No. 1421509-86-5

1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine

Cat. No.: B2919817
CAS No.: 1421509-86-5
M. Wt: 339.47
InChI Key: OWEOTBOHCNNICK-UHFFFAOYSA-N
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Description

1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine is a useful research compound. Its molecular formula is C15H21N3O2S2 and its molecular weight is 339.47. The purity is usually 95%.
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Scientific Research Applications

Receptor Ligand Design and CNS Disorders

Compounds structurally similar to 4-((1H-pyrazol-1-yl)methyl)-1-((5-ethylthiophen-2-yl)sulfonyl)piperidine have been studied for their selectivity and potency as ligands for various receptors, such as the 5-HT7 receptor, which is implicated in central nervous system (CNS) disorders. For example, N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have demonstrated potential in the design of selective 5-HT7 receptor ligands. These compounds have been evaluated for their antidepressant-like and pro-cognitive properties in vivo, suggesting their utility in treating complex diseases with a polypharmacological approach (Canale et al., 2016).

Anticancer and Antimicrobial Activities

The synthesis and screening of novel heterocyclic compounds containing sulfonyl moieties, akin to the structure of interest, have highlighted their potential in antimicrobial and anticancer applications. For instance, derivatives of pyrazole sulfonamide have been synthesized and shown to possess significant biological activities. Such studies underscore the potential of sulfonamide derivatives in developing new therapeutic agents with favorable herbicidal, insecticidal, antibacterial, and anticancer activities (Wang et al., 2015).

Neuropharmacological Applications

Research into compounds with similar structural features has also extended into neuropharmacology, where they have been explored for their affinity and selectivity towards dopamine receptors. These studies have contributed to our understanding of the structural requirements for binding to specific neuronal receptors, offering a foundation for the development of novel therapeutic agents targeting neurological conditions (Rowley et al., 1997).

Development of Enzyme Inhibitors

Additionally, the synthesis of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole, evaluated as anticancer agents, provides insights into the design of enzyme inhibitors. These compounds have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating the potential for the development of new anticancer drugs (Rehman et al., 2018).

Properties

IUPAC Name

1-(5-ethylthiophen-2-yl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-2-14-4-5-15(21-14)22(19,20)18-10-6-13(7-11-18)12-17-9-3-8-16-17/h3-5,8-9,13H,2,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEOTBOHCNNICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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